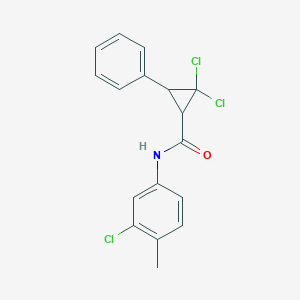
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications.
Mechanism of Action
The mechanism of action of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate inflammatory responses. Additionally, it has been investigated for its potential use in regulating glucose metabolism and insulin sensitivity in diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one for lab experiments is its broad spectrum of pharmacological activities. This makes it a useful tool for investigating various diseases and signaling pathways. Additionally, it has been found to exhibit low toxicity in vitro, which makes it a relatively safe compound for use in cell-based assays. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research related to (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Finally, there is a need for the development of novel formulations and delivery systems to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of (2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3-methyl-2-phenylthio-2-thioxoacetohydrazide in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the final product.
Scientific Research Applications
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a diagnostic and therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C19H17BrN2O3S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-15-10-12(9-14(20)17(15)23)11-16-18(24)22(2)19(26-16)21-13-7-5-4-6-8-13/h4-11,23H,3H2,1-2H3/b16-11+,21-19? |
InChI Key |
XBXLMFFUVKCVPS-CLEIAUBXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)

![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)


![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298328.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)